molecular formula C12H11ClN2O4 B051278 Ethyl 2-(7-chloro-2,4-dioxoquinazolin-1-yl)acetate CAS No. 112733-45-6

Ethyl 2-(7-chloro-2,4-dioxoquinazolin-1-yl)acetate

Cat. No.: B051278
CAS No.: 112733-45-6
M. Wt: 282.68 g/mol
InChI Key: ZISJSCWSNPRDTJ-UHFFFAOYSA-N
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Description

Ethyl 2-(7-chloro-2,4-dioxoquinazolin-1-yl)acetate, also known as this compound, is a useful research compound. Its molecular formula is C12H11ClN2O4 and its molecular weight is 282.68 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

112733-45-6

Molecular Formula

C12H11ClN2O4

Molecular Weight

282.68 g/mol

IUPAC Name

ethyl 2-(7-chloro-2,4-dioxoquinazolin-1-yl)acetate

InChI

InChI=1S/C12H11ClN2O4/c1-2-19-10(16)6-15-9-5-7(13)3-4-8(9)11(17)14-12(15)18/h3-5H,2,6H2,1H3,(H,14,17,18)

InChI Key

ZISJSCWSNPRDTJ-UHFFFAOYSA-N

SMILES

CCOC(=O)CN1C2=C(C=CC(=C2)Cl)C(=O)NC1=O

Canonical SMILES

CCOC(=O)CN1C2=C(C=CC(=C2)Cl)C(=O)NC1=O

Synonyms

ETHYL (7-CHLORO-2,4-DIOXO-1,2,3,4-TETRAHYDROQUINAZOLIN-1-YL)ACETATE

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Ethyl N-(2-carbamoyl-5-chlorophenyl)aminoacetate (357 g) and N,N'-carbonyldiimidazole (451 g) were dissolved in 1,4-dioxane (1.5 l) and 1,4-dioxane was concentrated to a bout 0.5 l by distillation. The resulting mixture was stirred at 150° C. for 30 minutes. After cooling, the precipitated crystals were collected by filtration and washed with ethanol to give ethyl 2-(7-chloro-1,2,3,4-tetrahydro-2,4-dioxoquinazolin-1-yl)acetate (353 g).
Name
Ethyl N-(2-carbamoyl-5-chlorophenyl)aminoacetate
Quantity
357 g
Type
reactant
Reaction Step One
[Compound]
Name
N,N'-carbonyldiimidazole
Quantity
451 g
Type
reactant
Reaction Step One
Quantity
1.5 L
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

A total of 128 g of potassium cyanate and 144 g of hydrogen chloride are metered into 700 g of sulfolane at 15-20° C. over a period of 5 hours. For this, 14.4 g of hydrogen chloride are first passed in and 12.8 g of potassium cyanate are then added; this operation is repeated 10 times, until the entire amount of hydrogen chloride and potassium cyanate has been added. 117 g of 4-chloro-N-(ethoxycarbonylmethyl)anthranilic acid are then added at 45-50° C. in the course of 2 hours. The mixture is subsequently stirred for 15 minutes. The suspension is filtered and the residue is washed free from sulfolane and salt with water. After drying, 121 g (95%) of ethyl 1,2,3,4-tetrahydro-7-chloro-2,4-dioxoquinazolin-1-ylacetate are obtained.
Name
potassium cyanate
Quantity
128 g
Type
reactant
Reaction Step One
Quantity
144 g
Type
reactant
Reaction Step One
Quantity
700 g
Type
reactant
Reaction Step One
Quantity
14.4 g
Type
reactant
Reaction Step Two
Name
potassium cyanate
Quantity
12.8 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
potassium cyanate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
4-chloro-N-(ethoxycarbonylmethyl)anthranilic acid
Quantity
117 g
Type
reactant
Reaction Step Five

Synthesis routes and methods III

Procedure details

Hydrogen chloride is passed into 1 g of 4-chloro-N-(ethoxycarbonylmethyl)anthranilic acid and 1.6 g of potassium cyanate in 20 ml of sulfolane at 50° C. until analysis by HPLC indicates complete conversion. The product is precipitated by addition of water, filtered off, washed with water and dried. 0.95 g (87%) of ethyl 1,2,3,4-tetrahydro-7-chloro-2,4-dioxoquinazolin-1-ylacetate is obtained.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
4-chloro-N-(ethoxycarbonylmethyl)anthranilic acid
Quantity
1 g
Type
reactant
Reaction Step Two
Name
potassium cyanate
Quantity
1.6 g
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods IV

Procedure details

To a suspension of 1-carboxymethyl-7-chloro-2,4(1H, 3H)-quinazolinedione (I) (5 g) in ethanol (50 ml) was added concentrated sulfuric acid (0.96 g) at room temperature, and the reaction solution was refluxed for 19 hours. After the reaction solution was concentrated suitablely to half, water (25 ml) was added, 10% potassium bicarbonate solution (25 g) was further added to adjust to pH 8. The resulting crystal was collected by filtration, washed with water and dried under vacuum to give 4.55 g of the desired compound (yield, 82%).
Name
1-carboxymethyl-7-chloro-2,4(1H, 3H)-quinazolinedione
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
0.96 g
Type
reactant
Reaction Step Two
Yield
82%

Synthesis routes and methods V

Procedure details

To a suspension of 1-carboxymethyl-7-chloro-2,4(1H, 3H)-quinazolinedione (I) (0.5 g) in ethanol (10 ml) was added thionyl chloride (0.35 g) at 0° C. After one drop of concentrated sulfuric acid was added to the solution, the solution was refluxed for 7 hours, and cooled. The resulting crystal was collected by filtration, washed with ethanol and dried under vacuum to give 0.42 g of the desired compound (yield, 75.8%).
Name
1-carboxymethyl-7-chloro-2,4(1H, 3H)-quinazolinedione
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
0.35 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Three
Yield
75.8%

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